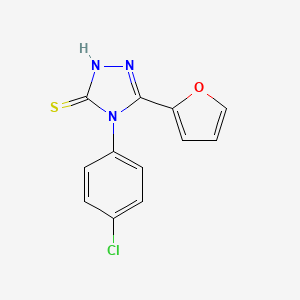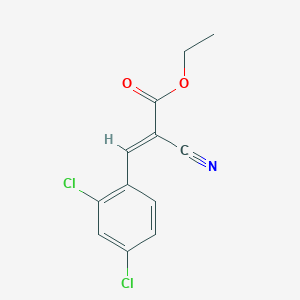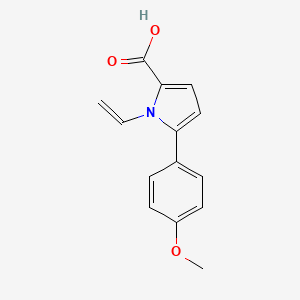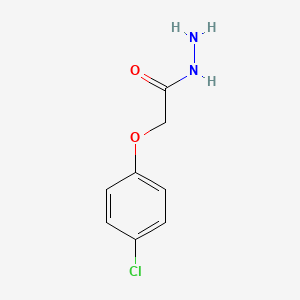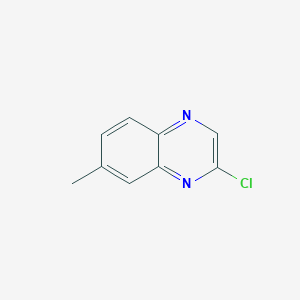
2-Chloro-7-methylquinoxaline
Übersicht
Beschreibung
2-Chloro-7-methylquinoxaline is a heterocyclic organic molecule containing the quinoxaline ring system with a methyl and chlorine substituent at the 7 and 2 positions, respectively . It has a molecular weight of 178.62 .
Synthesis Analysis
The synthesis of 2-Chloro-7-methylquinoxaline has been extensively studied. An improved process utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis of 7-chloroquinaldine .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-methylquinoxaline is represented by the linear formula C9H7ClN2 . The InChI code is 1S/C9H7ClN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 .Physical And Chemical Properties Analysis
2-Chloro-7-methylquinoxaline is a pale-yellow to yellow-brown solid .Wissenschaftliche Forschungsanwendungen
- Field : Pharmacology
- Application : Quinoxalines have shown prominent antifungal and antibacterial effects .
- Method : The exact method of application or experimental procedures may vary depending on the specific type of fungus or bacteria being targeted. Typically, this involves introducing the quinoxaline derivative to the infectious agent and observing its effects .
- Results : The outcomes of these applications have shown that quinoxaline derivatives can effectively inhibit the growth of certain types of fungi and bacteria .
- Field : Virology
- Application : Quinoxaline derivatives have been used in the treatment of various viral infections .
- Method : Similar to the antifungal and antibacterial applications, the method involves introducing the quinoxaline derivative to the virus and observing its effects .
- Results : Quinoxaline derivatives have shown to inhibit the replication of certain viruses .
- Field : Oncology
- Application : Quinoxaline derivatives have been used in the treatment of cancer .
- Method : The quinoxaline derivative is typically introduced to cancerous cells, and its effects on cell growth and proliferation are observed .
- Results : Quinoxaline derivatives have shown to inhibit the growth of certain types of cancer cells .
Antifungal and Antibacterial
Antiviral
Anticancer
- Field : Parasitology
- Application : Quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities .
- Method : The method involves introducing the quinoxaline derivative to the amoeba and observing its effects .
- Results : Quinoxaline derivatives have shown to inhibit the growth of certain types of amoebae .
- Field : Endocrinology and Ophthalmology
- Application : Quinoxaline derivatives have been used in the treatment of diabetes (hypoglycemic activity) and glaucoma .
- Method : The method involves administering the quinoxaline derivative to the patient and monitoring its effects on blood sugar levels or intraocular pressure .
- Results : Quinoxaline derivatives have shown to lower blood sugar levels and reduce intraocular pressure .
- Field : Pharmacology
- Application : Quinoxaline derivatives have been used for their anti-inflammatory and analgesic effects .
- Method : The method involves administering the quinoxaline derivative to the patient and monitoring its effects on inflammation and pain .
- Results : Quinoxaline derivatives have shown to reduce inflammation and alleviate pain .
Anti-Amoebic and Anti-Proliferative
Hypoglycemic and Anti-Glaucoma
Anti-Inflammatory and Analgesic
- Field : Neurology
- Application : Quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease .
- Method : The method involves administering the quinoxaline derivative to the patient and monitoring its effects on cognitive function .
- Results : Quinoxaline derivatives have shown to improve cognitive function in patients with Alzheimer’s disease .
- Field : Endocrinology
- Application : Quinoxaline derivatives have been used in the treatment of diabetes .
- Method : The method involves administering the quinoxaline derivative to the patient and monitoring its effects on blood sugar levels .
- Results : Quinoxaline derivatives have shown to lower blood sugar levels .
- Field : Virology
- Application : Quinoxaline derivatives have shown potential in the treatment of COVID-19 .
- Method : The method involves administering the quinoxaline derivative to the patient and monitoring its effects on the virus .
- Results : Quinoxaline derivatives have shown to inhibit the replication of the SARS-CoV-2 virus .
Anti-Alzheimer’s
Anti-Diabetic
Anti-COVID
Safety And Hazards
The safety information for 2-Chloro-7-methylquinoxaline includes several hazard statements such as H302, H315, H320, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-chloro-7-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(4-6)12-9(10)5-11-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTMISOVULFCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343268 | |
| Record name | 2-Chloro-7-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-methylquinoxaline | |
CAS RN |
90272-84-7 | |
| Record name | 2-Chloro-7-methylquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90272-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



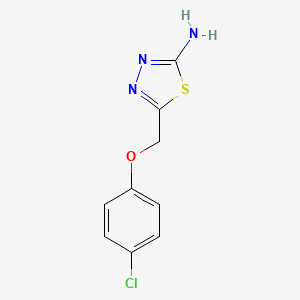
![4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349015.png)
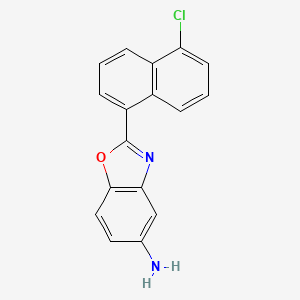
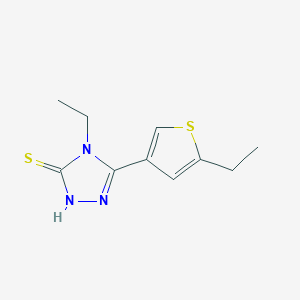

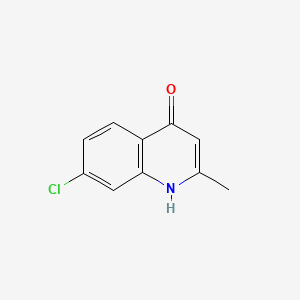

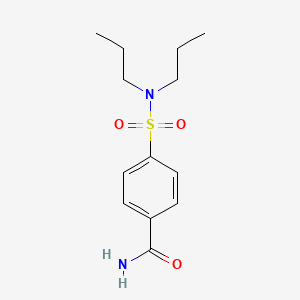
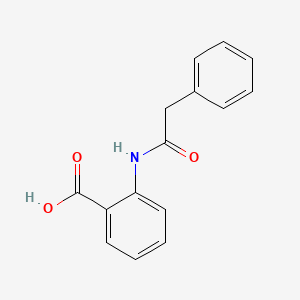
![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)
